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3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane

Cat. No.: B6273451
CAS No.: 2703772-12-5
M. Wt: 137.22 g/mol
InChI Key: ZDEGLSRQMXHXCF-UHFFFAOYSA-N
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Description

Context and Significance of Strained Spiro Heterocycles in Contemporary Chemical Research

In recent years, there has been a significant push in medicinal chemistry to move away from flat, two-dimensional molecules and towards more complex, three-dimensional structures. Strained spiro heterocycles, particularly those containing four-membered rings like azaspiro[3.3]heptanes, are at the forefront of this movement. rsc.org Their inherent structural rigidity and well-defined spatial arrangement of atoms make them valuable scaffolds for developing novel pharmaceuticals. mdpi.com

The significance of these compounds lies in their ability to act as bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The spiro[3.3]heptane core, for instance, has been identified as a saturated bioisostere for the benzene (B151609) ring. nih.govchemrxiv.org This allows chemists to replace aromatic rings in known drugs with these saturated spirocycles, often leading to improved properties such as enhanced metabolic stability and reduced lipophilicity. rsc.org The inclusion of a heteroatom, such as nitrogen in the azaspiro[3.3]heptane system, provides an additional vector for chemical modification, further expanding the utility of these scaffolds in drug discovery. rsc.org

The rigid nature of strained spirocycles helps to lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for biological targets. mdpi.comnih.gov This conformational restriction is a key strategy used by medicinal chemists to optimize the potency and selectivity of drug candidates. nih.gov Many natural products contain spirocyclic moieties, highlighting their importance in biological systems and providing inspiration for synthetic chemists. nih.gov

Classification and Structural Characteristics of Azaspiro[3.3]heptane Isomers

Azaspiro[3.3]heptanes are a class of heterocyclic compounds built upon the spiro[3.3]heptane framework, which consists of two cyclobutane (B1203170) rings sharing a single carbon atom. wikipedia.org The "aza" prefix indicates the replacement of one of the carbon atoms in the rings with a nitrogen atom. The classification of azaspiro[3.3]heptane isomers depends on the position of this nitrogen atom.

The two primary isomers are:

1-Azaspiro[3.3]heptane: The nitrogen atom is adjacent to the spirocyclic center.

2-Azaspiro[3.3]heptane: The nitrogen atom is at the 2-position of one of the cyclobutane rings. nih.gov

Further classification can be made based on the presence of other heteroatoms or substituents. For example, 2-oxa-6-azaspiro[3.3]heptane is an isomer where one ring contains a nitrogen atom and the other contains an oxygen atom. bldpharm.com The specific compound of interest, 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane , is a derivative of the 1-aza isomer, featuring a prop-2-en-1-yl (allyl) group attached to the carbon at the 3-position.

The structural characteristics of these isomers are defined by the spirocyclic core. The presence of the quaternary spiro center is a critical feature, often making these molecules chiral and stereochemically complex. mdpi.com The development of synthetic routes to access specific isomers and substitution patterns, such as 1,5- and 1,6-disubstituted derivatives, is an active area of research. nih.gov

Isomer ClassNitrogen PositionExample CompoundKey Structural Feature
1-Azaspiro[3.3]heptanePosition 1 (adjacent to spirocenter)1-Azaspiro[3.3]heptaneNitrogen is part of two four-membered rings.
2-Azaspiro[3.3]heptanePosition 22-Azaspiro[3.3]heptane nih.govNitrogen is part of one four-membered ring.
Disubstituted Azaspiro[3.3]heptaneVariesspiro[3.3]heptane-2,6-diamine achemblock.comFunctional groups at multiple positions.
Hetero-disubstitutedVaries2-Oxa-6-azaspiro[3.3]heptane bldpharm.comContains nitrogen and another heteroatom (e.g., oxygen).

Unique Conformational Features and Intrinsic Ring Strain of the Spiro[3.3]heptane Core

The spiro[3.3]heptane core is defined by its two interconnected cyclobutane rings. This structure imparts a high degree of rigidity and a unique three-dimensional geometry. mdpi.com Unlike the planar nature of a benzene ring, the spiro[3.3]heptane scaffold is non-planar, with the two rings being orthogonal to each other. rsc.orgchemrxiv.org This non-coplanar arrangement of exit vectors allows for precise positioning of substituents in three-dimensional space, a highly desirable feature in rational drug design. rsc.org

A key characteristic of the spiro[3.3]heptane system is its intrinsic ring strain. Cyclobutane, the building block of this system, is a strained ring due to its bond angles being compressed to approximately 90 degrees from the ideal 109.5 degrees for sp³-hybridized carbon atoms. The spiro[3.3]heptane structure, containing two such rings, is therefore a strained molecule. rsc.orgnih.gov This strain can influence the reactivity and conformation of the molecule.

Despite the strain, the spiro[3.3]heptane scaffold is thermally stable. The rigidity of the framework limits the number of accessible conformations, which can be advantageous in designing molecules with specific shapes to fit into the binding sites of proteins or other biological targets. nih.gov The unique conformational features and inherent strain of the spiro[3.3]heptane core are central to its utility as a versatile building block in modern organic chemistry. rsc.orgnih.gov

CompoundCAS NumberMolecular FormulaMolecular Weight
2-Azaspiro[3.3]heptane665-04-3 nih.govC6H11N nih.gov97.16 g/mol nih.gov
2-Oxa-6-azaspiro[3.3]heptane174-78-7 bldpharm.comC5H9NO99.13 g/mol
spiro[3.3]heptane-2,6-diamine3057-92-9 achemblock.comC7H14N2 achemblock.com126.2 g/mol achemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2703772-12-5

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

3-prop-2-enyl-1-azaspiro[3.3]heptane

InChI

InChI=1S/C9H15N/c1-2-4-8-7-10-9(8)5-3-6-9/h2,8,10H,1,3-7H2

InChI Key

ZDEGLSRQMXHXCF-UHFFFAOYSA-N

Canonical SMILES

C=CCC1CNC12CCC2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for Azaspiro 3.3 Heptane Derivatives

Foundational Synthetic Strategies for Azetidines and Spirocyclic Frameworks

The synthesis of azaspiro[3.3]heptanes is built upon foundational strategies for constructing its two key components: the azetidine (B1206935) ring and the spirocyclic core. Azetidines, as strained four-membered nitrogen-containing heterocycles, require specific synthetic approaches to overcome the inherent ring strain. nih.gov Similarly, the creation of a spirocenter, where two rings share a single carbon atom, presents its own set of synthetic challenges.

Common strategies for assembling spirocyclic frameworks often rely on intramolecular SN2 alkylation. researchgate.net The synthesis of 2-azaspiro[3.3]heptane-derived amino acids, for instance, has been achieved by the subsequent ring closure of 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles, effectively constructing both four-membered rings of the spirocyclic scaffold. nih.gov These foundational methods provide the basis for more complex and targeted syntheses of functionalized azaspiro[3.3]heptane derivatives.

Key Ring-Forming Reactions for the Azaspiro[3.3]heptane Core

The construction of the azaspiro[3.3]heptane core is often achieved through powerful ring-forming reactions, including cycloadditions and intramolecular cyclizations. These methods allow for the efficient and often stereocontrolled formation of the strained bicyclic system.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a cornerstone in the synthesis of four-membered rings and have been effectively applied to the formation of the azetidine portion of the azaspiro[3.3]heptane skeleton. These reactions involve the union of two two-atom components to form a four-membered ring.

A key breakthrough in the synthesis of 1-azaspiro[3.3]heptanes involves the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, such as chlorosulfonyl isocyanate (Graf's isocyanate). medchemexpress.comnih.govresearchgate.net This reaction yields a spirocyclic β-lactam intermediate. Subsequent reduction of the lactam ring, often with reagents like alane, produces the desired 1-azaspiro[3.3]heptane core. thieme-connect.commedchemexpress.comnih.govresearchgate.net This method has proven to be scalable, allowing for the production of multigram quantities of the scaffold. thieme-connect.com The versatility of this approach is further demonstrated by the ability to use substituted alkenes, enabling the introduction of various functionalities onto the cyclobutane (B1203170) ring of the azaspiro[3.3]heptane. thieme-connect.com

Photochemical [2+2] cycloadditions, particularly the aza Paternò-Büchi reaction, represent a highly atom-economical pathway to azetidines. researchgate.netrsc.orgamazonaws.com This reaction involves the photocycloaddition of an imine and an alkene. While challenges related to the photophysical properties of imines have historically limited its application, recent advancements have expanded its utility. researchgate.netrsc.orgnih.gov

Visible-light-mediated protocols using photocatalysts, such as iridium complexes, have emerged as a mild and general method for synthesizing highly functionalized azetidines via [2+2] cycloaddition between oximes and olefins. nih.govchemrxiv.org These reactions often proceed with high diastereoselectivity and functional group tolerance. chemrxiv.org The mechanism is believed to involve a triplet energy transfer from the photocatalyst to the alkene. nih.govchemrxiv.org Both intermolecular and intramolecular versions of the aza Paternò-Büchi reaction have been successfully employed, providing access to a diverse range of azetidine-containing scaffolds. rsc.orgamazonaws.com

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are another powerful tool for the construction of the azaspiro[3.3]heptane framework. These reactions involve the formation of a new ring by connecting two reactive sites within the same molecule.

Intramolecular N-alkylation is a common and effective strategy for forming the azetidine ring in spirocyclic systems. researchgate.net This approach typically involves a nucleophilic nitrogen atom attacking an electrophilic carbon center within the same molecule to close the four-membered ring. For example, the synthesis of 2-azaspiro[3.3]heptane derivatives has been achieved through the ring closure of a (3-(bromomethyl)azetidin-3-yl)methanol derivative, where the nitrogen of the azetidine precursor acts as the nucleophile. researchgate.net This strategy is fundamental to many of the multi-step syntheses that lead to highly functionalized azaspiro[3.3]heptanes. acs.orgnih.gov

Transition Metal-Catalyzed Cyclizations

Transition metal catalysis offers a powerful toolkit for the construction of complex molecular architectures, including nitrogen-containing heterocycles. Palladium-catalyzed reactions, in particular, have been widely used for C-N bond formation through processes like amination and aza-Wacker type cyclizations. These methods often proceed with high efficiency and selectivity under mild conditions. While palladium-catalyzed cascade cyclizations are potent strategies for rapidly assembling polycyclic scaffolds, specific applications for the direct construction of the 1-azaspiro[3.3]heptane core are not extensively documented in current literature. The principles, however, suggest potential pathways, for instance, through intramolecular cyclization of appropriately substituted cyclobutane precursors.

Radical-Mediated Spirocyclization Strategies

Radical cyclizations provide an alternative approach to ring formation, often demonstrating excellent functional group tolerance and utility for constructing sterically congested centers. These reactions can be initiated by various means, including the use of radical initiators like AIBN with reagents such as tributyltin hydride, or through modern photoredox catalysis. princeton.edu These methods are effective for creating both carbocyclic and heterocyclic systems. For instance, radical cyclization has been successfully employed in the synthesis of bioreductive benzimidazolequinones through homolytic aromatic substitution. nih.gov However, despite the versatility of radical-mediated strategies for building complex molecules, specific protocols detailing the formation of the 1-azaspiro[3.3]heptane skeleton via radical pathways are not prominently featured in the surveyed scientific literature.

Strategies Involving Strained Ring Opening and Rearrangements

A key and effective strategy for the synthesis of the 1-azaspiro[3.3]heptane core involves the strategic use of strained intermediates. One of the most successful methods relies on a thermal [2+2] cycloaddition followed by a reduction step. nih.govmedchemexpress.com This approach typically begins with the reaction between an endocyclic alkene, such as methylenecyclobutane, and chlorosulfonyl isocyanate (CSI). The resulting spirocyclic β-lactam is then reduced, commonly with a powerful reducing agent like alane (AlH₃), to yield the parent 1-azaspiro[3.3]heptane. nih.gov This two-step process provides a reliable and scalable route to the core structure, which can then be functionalized.

Enantioselective and Diastereoselective Synthesis of Azaspiro[3.3]heptanes

Controlling the stereochemistry of the spirocyclic core is crucial for its application in drug discovery. Significant progress has been made in both enantioselective and diastereoselective methods to access stereochemically pure azaspiro[3.3]heptane derivatives.

Chiral Catalysis in Spirocycle Formation

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. While examples specific to the 1-azaspiro[3.3]heptane core are still developing, related azaspirocycles can be constructed with high enantioselectivity. For instance, a highly enantioselective three-component Povarov reaction has been developed to build azaspirocycles using a chiral phosphoric acid catalyst. nih.gov This reaction, involving an aniline, an aldehyde, and an alkene, proceeds under mild conditions to furnish spirocyclic amines in high yields and with excellent enantiomeric excess, demonstrating the power of chiral Brønsted acids in controlling the stereochemical outcome of spirocyclization. nih.gov

Diastereoselective Approaches to Substituted Azaspiro[3.3]heptanes

A highly effective method for the synthesis of enantiomerically and diastereomerically pure 1-substituted 2-azaspiro[3.3]heptanes utilizes a chiral auxiliary. rsc.org This strategy involves the highly diastereoselective addition of a lithium enolate of ethyl cyclobutanecarboxylate (B8599542) to a chiral N-tert-butanesulfinyl aldimine (Davis-Ellman imine). rsc.org

The process occurs in three main steps:

Diastereoselective Addition: The anion of ethyl cyclobutanecarboxylate adds to the chiral sulfinyl imine with high diastereoselectivity (up to >98:2 dr).

Reduction: The ester group of the resulting adduct is reduced to a primary alcohol, typically using lithium aluminum hydride (LAH).

Cyclization: The final ring closure to form the second azetidine ring is accomplished using a reagent like p-toluenesulfonyl chloride (p-TsCl) and a base such as sodium hydride (NaH).

This one-pot reduction and cyclization sequence efficiently produces the desired 1-substituted 2-azaspiro[3.3]heptanes in excellent yields. rsc.org The high degree of stereocontrol is imparted by the chiral sulfinyl group, which can be easily cleaved under acidic conditions to provide the final product. The method is versatile and has been applied to a range of aromatic and aliphatic aldehydes. rsc.org

Table 1: Diastereoselective Synthesis of 2-Azaspiro[3.3]heptane Precursors

EntryAldimine Substituent (R)BaseYield (%)Diastereomeric Ratio (dr)Reference
1PhenylLiHMDS96>98:2 rsc.org
24-ChlorophenylLiHMDS92>98:2 rsc.org
34-MethoxyphenylLiHMDS95>98:2 rsc.org
42-NaphthylLiHMDS91>98:2 rsc.org
5PropylLiHMDS8595:5 rsc.org

Introduction and Functionalization of the Prop-2-en-1-yl Moiety

Direct functionalization of the 1-azaspiro[3.3]heptane core allows for the introduction of various substituents, including the prop-2-en-1-yl (allyl) group. A robust method to achieve this involves the deprotonation of an N-protected 1-azaspiro[3.3]heptane at the C3 position, followed by quenching with an electrophile. researchgate.net

Specifically, N-Boc-1-azaspiro[3.3]heptane can be treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to generate a carbanion at the C3 position. This nucleophilic intermediate is then reacted with an appropriate electrophile, such as allyl bromide, to install the desired prop-2-en-1-yl group. This reaction proceeds efficiently and provides a direct route to the target compound, 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane, after deprotection. researchgate.net

Table 2: Synthesis of 3-Substituted 1-Azaspiro[3.3]heptanes

SubstrateElectrophileConditionsProductYield (%)Reference
N-Boc-1-azaspiro[3.3]heptaneAllyl bromide (CH₂=CHCH₂Br)1) LDA, THF, -78 °C; 2) ElectrophileN-Boc-3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane78 researchgate.net
N-Boc-1-azaspiro[3.3]heptaneIodomethane (CH₃I)1) LDA, THF, -78 °C; 2) ElectrophileN-Boc-3-methyl-1-azaspiro[3.3]heptane85 researchgate.net
N-Boc-1-azaspiro[3.3]heptaneBenzyl (B1604629) bromide (BnBr)1) LDA, THF, -78 °C; 2) ElectrophileN-Boc-3-benzyl-1-azaspiro[3.3]heptane81 researchgate.net

Precursor-Based Strategies for Allylic Substitution

A primary approach to synthesizing 3-substituted 1-azaspiro[3.3]heptanes involves the strategic functionalization of a suitable precursor prior to or during the formation of the spirocyclic core. One of the key methods for constructing the 1-azaspiro[3.3]heptane framework is through a [2+2] cycloaddition reaction, followed by reduction. researchgate.netmedchemexpress.comnih.gov

The synthesis often commences with the creation of a spirocyclic β-lactam intermediate. researchgate.netmedchemexpress.comnih.gov This can be achieved through a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, such as Graf isocyanate (ClO₂S-NCO). researchgate.netmedchemexpress.comnih.gov The subsequent reduction of the β-lactam ring, for instance with alane, yields the desired 1-azaspiro[3.3]heptane core. researchgate.netmedchemexpress.comnih.gov

To introduce an allylic substituent at the 3-position, a common strategy involves the deprotonation of an N-protected 1-azaspiro[3.3]heptane at the C3 position, followed by quenching with an appropriate electrophile. For the synthesis of this compound, an N-Boc-protected 1-azaspiro[3.3]heptane can be treated with a strong base like lithium diisopropylamide (LDA) to generate a carbanion at the 3-position. This nucleophilic intermediate is then reacted with an allyl halide, such as allyl bromide, to install the prop-2-en-1-yl group. The final deprotection of the nitrogen atom would then yield the target compound.

A general representation of this synthetic approach, based on known syntheses of other 3-substituted 1-azaspiro[3.3]heptanes, is depicted in the table below. researchgate.net This gram-scale reaction demonstrates the versatility of using various electrophiles to functionalize the 1-azaspiro[3.3]heptane core.

PrecursorReagentsElectrophileProduct
N-Boc-1-azaspiro[3.3]heptane1. LDA, THF, -78 °CAllyl bromideN-Boc-3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane
N-Boc-3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptaneTFA or HCl in Dioxane-This compound

This methodology allows for the controlled introduction of a wide array of substituents, including the desired allyl group, by choosing the appropriate electrophile. researchgate.net The reaction conditions are typically mild, and the precursors are accessible through established synthetic routes. nih.govacs.org

Post-Cyclization Functionalization of the Spirocycle

An alternative to precursor-based strategies is the functionalization of the pre-formed azaspiro[3.3]heptane ring system. This approach is particularly useful when the desired functional group is not compatible with the conditions required for the initial cyclization.

In the context of synthesizing this compound, this would involve starting with a 1-azaspiro[3.3]heptane that is either unsubstituted at the 3-position or carries a functional group that can be converted to an allyl group. For instance, a 3-hydroxy-1-azaspiro[3.3]heptane derivative could potentially undergo a Wittig reaction or a related olefination protocol to introduce the allyl moiety. However, a more direct approach mirrors the precursor-based strategy, where the unsubstituted N-protected spirocycle is functionalized after its synthesis.

The key step in this post-cyclization functionalization is the selective activation of the C3-position. As described previously, deprotonation with a strong base like LDA creates a nucleophilic center that can react with an electrophile. researchgate.net This demonstrates that the functionalization can be effectively carried out on the fully formed and stable spirocyclic core.

Scale-Up and Process Development Considerations for Azaspiro[3.3]heptane Synthesis

The transition from laboratory-scale synthesis to larger, multigram-scale production of azaspiro[3.3]heptane derivatives presents several challenges and considerations. univ.kiev.uaresearchgate.net The development of robust and scalable synthetic routes is crucial for applications in drug discovery and development, where larger quantities of material are often required. researchgate.netacs.org

One of the primary considerations is the cost and availability of starting materials. For instance, the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a related scaffold, has been identified as a major cost driver in the production of certain drug candidates. acs.org Economical routes, such as those utilizing readily available commercial products like tribromoneopentyl alcohol, have been developed to address this issue. acs.org

The reaction conditions themselves must also be amenable to scale-up. Reactions that require cryogenic temperatures, such as the deprotonation with LDA at -78 °C, can be challenging and costly to implement on a large scale. Process optimization may involve exploring alternative bases or reaction conditions that are more suitable for industrial settings.

Purification of the final product and intermediates is another critical aspect. While laboratory-scale purifications often rely on column chromatography, this method can be inefficient and expensive for large quantities. univ.kiev.ua The development of synthetic routes that yield crystalline products, which can be purified by recrystallization, is highly desirable. researchgate.net In some reported syntheses of 1-azaspiro[3.3]heptane derivatives, products were isolated as hydrochloride salts to facilitate purification. researchgate.net

Furthermore, safety considerations become paramount during scale-up. The use of hazardous reagents, such as strong bases and reactive intermediates, requires careful handling and engineering controls to ensure a safe process.

Recent research has demonstrated the successful multigram-scale synthesis of various functionalized azaspiro[3.3]heptane derivatives. univ.kiev.uaresearchgate.net These efforts highlight the feasibility of producing these valuable building blocks in larger quantities, paving the way for their broader application in medicinal chemistry. The development of protecting group-free routes and the optimization of key bond-forming reactions are key strategies in creating efficient and cost-effective large-scale syntheses. acs.org

Advanced Spectroscopic and Crystallographic Elucidation of Azaspiro 3.3 Heptane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, including azaspiro[3.3]heptane derivatives. One-dimensional and advanced two-dimensional (2D) NMR techniques are employed to map out the complete chemical structure.

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the connectivity of atoms within the 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane framework.

COrrelation SpectroscopY (COSY) experiments reveal proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically through two or three bonds. This is instrumental in identifying adjacent protons in the spirocyclic core and the prop-2-en-1-yl substituent.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms (¹JCH). sdsu.eduyoutube.com This powerful technique allows for the direct assignment of a proton signal to its attached carbon atom, simplifying the complex spectra of azaspiro[3.3]heptane derivatives.

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons and piecing together the entire molecular skeleton by connecting different spin systems identified through COSY and HSQC. For instance, HMBC can show correlations from the protons of the prop-2-en-1-yl group to the carbons of the azaspiro[3.3]heptane ring, confirming the point of attachment.

Table 1: Representative NMR Data for Azaspiro[3.3]heptane Derivatives

TechniqueCorrelated NucleiInformation Gained
COSY ¹H - ¹HIdentifies protons that are coupled to each other, revealing adjacent protons.
HSQC ¹H - ¹³C (one bond)Correlates protons to the carbons they are directly attached to.
HMBC ¹H - ¹³C (multiple bonds)Shows correlations between protons and carbons that are two or three bonds apart, establishing long-range connectivity.

Dynamic NMR for Conformational Flux and Inversion

The four-membered rings in the azaspiro[3.3]heptane system are not planar and can undergo conformational changes, such as ring inversion. nih.govvu.nl Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these dynamic processes. oatext.comdntb.gov.ua By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the conformational exchange is slow on the NMR timescale, and distinct signals for axial and equatorial protons may be observed. As the temperature increases, the rate of inversion increases, leading to coalescence of these signals into a single, time-averaged signal. The study of these temperature-dependent spectral changes allows for the determination of the energy barriers associated with the ring inversion process. nih.govvu.nl

Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of the parent ion, which is crucial for confirming the molecular formula of a compound like this compound. For example, the calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₉H₁₅N) is 138.1277. HRMS can experimentally verify this value, providing strong evidence for the compound's identity.

Table 2: Predicted m/z for Adducts of this compound

Adductm/z (Predicted)
[M+H]⁺138.12773
[M+Na]⁺160.10967
[M-H]⁻136.11317
[M+NH₄]⁺155.15427
[M+K]⁺176.08361

Data sourced from PubChem. uni.lu

Computational and Theoretical Investigations of Azaspiro 3.3 Heptane Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the molecular properties and behavior of novel chemical entities. These methods provide a detailed picture of the electron distribution and energy landscape.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. mdpi.combohrium.com The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy, representing the molecule's most stable structure. arxiv.orgarxiv.org For complex molecules, this is an iterative process that calculates energy and atomic forces to guide the search for a stationary point on the potential energy surface. arxiv.org

Table 1: Representative Quantum Chemical Descriptors (Illustrative) This table illustrates typical parameters obtained from DFT calculations for organic molecules. Actual values for 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane would require specific computation.

ParameterSymbolTypical Significance
ElectronegativityχA measure of the ability of a molecule to attract electrons.
Chemical HardnessηResistance to change in electron distribution.
Chemical SoftnessSThe reciprocal of hardness, indicating reactivity.
Electrophilicity IndexωA measure of the energy lowering of a system when it accepts electrons.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. rsc.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory, offer a higher level of accuracy for electronic structure analysis compared to some DFT methods. longdom.orgnih.gov

Studies on related azaspiro compounds have employed ab initio calculations to determine thermodynamic properties like enthalpies of formation and specific enthalpies of combustion. nih.gov For example, calculations on azaspiropentanes at the MP2/6-311++G(d,p) level of theory have been used to assess their energetic properties. nih.gov Such high-level calculations are also crucial for accurately predicting ionization potentials and electronic absorption spectra, which can aid in the experimental identification of different isomers. rsc.org While computationally more intensive, ab initio methods provide benchmark data for understanding the fundamental electronic characteristics of strained ring systems like the 1-azaspiro[3.3]heptane core.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides deep electronic insight, molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient way to explore the conformational possibilities and dynamic behavior of larger molecules.

The 1-azaspiro[3.3]heptane core is conformationally restricted, a feature that is highly desirable in drug design as it can reduce the entropic penalty upon binding to a biological target. enamine.net Molecular modeling techniques, including molecular mechanics, are used to explore the conformational preferences of such spirocyclic systems. acs.org For instance, computational analyses of related spirocyclic quaternary ammonium (B1175870) cations have combined DFT with experimental data to describe their ring conformations, finding that packing forces in crystals can modify the conformations predicted for the gas phase. researchgate.net

Molecular dynamics (MD) simulations can further illuminate the dynamic behavior of these molecules in solution. mdpi.com MD studies on ligands containing diazaspiro cores have been used to understand their interactions within protein binding sites, predicting key interactions like hydrogen bonds and salt bridges that stabilize the bound conformation. mdpi.com These simulations provide a picture of how molecules like this compound might behave in a dynamic biological environment.

The defining feature of the spiro[3.3]heptane system is the presence of two fused four-membered rings, which introduces significant ring strain. researchgate.net Ring Strain Energy (RSE) is the measure of destabilization in a cyclic molecule compared to a strain-free acyclic analogue. libretexts.org It arises from angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain. libretexts.org

RSE can be quantified computationally by calculating the heats of formation for isodesmic or homodesmotic reactions, where the number and types of bonds are conserved between reactants and products. stackexchange.comnih.gov High-level computational methods have been used to calculate the RSE for a wide variety of small, strained rings. osti.gov For example, the RSE of cyclobutane (B1203170), the parent carbocycle of the rings in azaspiro[3.3]heptane, is approximately 26.5 kcal/mol. The introduction of a heteroatom like nitrogen can modify this value; replacing a CH₂ group with a more flexible atom can sometimes reduce angle strain. osti.gov The inherent rigidity and defined three-dimensional shape imparted by this strain are key attributes for the use of azaspiro[3.3]heptanes as bioisosteres for less rigid structures like piperidine (B6355638). researchgate.netnih.gov

Table 2: Ring Strain Energies (RSE) of Representative Cycloalkanes Data adapted from computational studies to provide context for the strain inherent in the azaspiro[3.3]heptane core.

CycloalkaneRing SizeRSE (kcal/mol)
Cyclopropane3~27.5
Cyclobutane4~26.5
Cyclopentane5~6.5
Cyclohexane6~0

Mechanistic Studies of Reaction Pathways

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing insights into transition states and reaction intermediates that are often difficult to observe experimentally. For systems involving azaspiro[3.3]heptane, theoretical calculations can support proposed synthetic pathways.

For example, DFT calculations have been used to suggest the involvement of specific transition states, such as a copper-bound five-membered transition state in certain cyclization reactions. researchgate.net In studies of other complex cyclizations, like the gold-catalyzed synthesis of spirocyclic indolin-3-ones, computational analysis helps to rationalize the observed stereoselectivity and supports the proposed mechanistic steps, such as the addition of a nucleophile to a gold carbene intermediate. acs.org

For reactions involving the 1-azaspiro[3.3]heptane core itself, mechanistic studies can help understand its reactivity. For instance, the ring-opening of 2,6-diazaspiro[3.3]heptane under certain acidic conditions has been noted, a process that could be investigated computationally to understand the underlying energetic factors and pathways. mdpi.com Similarly, understanding the reaction mechanisms of larger fuel molecules like heptane (B126788) isomers involves detailed kinetic models that track numerous elementary reactions, including hydrogen abstraction and radical decomposition, which are often validated by computational results. osti.govllnl.gov While specific mechanistic studies on the reactions of the prop-2-en-1-yl substituent of the title compound are not widely published, these examples highlight the power of computational methods to probe the intricate details of chemical transformations involving complex cyclic and spirocyclic systems.

Transition State Characterization for Spirocycle Formation

The formation of the 1-azaspiro[3.3]heptane core, a key structural motif, is often achieved through a [2+2] cycloaddition reaction, specifically the Staudinger reaction between a ketene (B1206846) and an imine, to yield a spirocyclic β-lactam intermediate. Subsequent reduction of the β-lactam affords the desired azaspiro[3.3]heptane. Computational studies, typically employing Density Functional Theory (DFT), are crucial for understanding the intricate details of the transition states involved in the key cycloaddition step.

Table 1: Postulated Key Parameters for Transition State Analysis of Spiro-β-lactam Formation

ParameterDescriptionTheoretical Significance
Activation Energy (ΔG‡) The energy barrier that must be overcome for the reaction to proceed.A lower activation energy indicates a faster reaction rate. DFT calculations can predict this value for different stereochemical pathways.
Transition State Geometry The specific arrangement of atoms at the highest point of the reaction energy profile.Provides insight into the bonding and steric interactions that govern the reaction's stereoselectivity. For spirocycle formation, the orientation of the substituents on the imine and ketene components is critical.
Imaginary Frequency A vibrational mode with a negative frequency, characteristic of a true transition state.Confirms that the calculated structure is indeed a transition state and not a local minimum on the potential energy surface. The vibrational mode corresponds to the reaction coordinate.
Diastereomeric Ratio The ratio of cis to trans products formed.Can be predicted by comparing the relative free energies of the transition states leading to each diastereomer. Studies on similar systems have shown that the diastereoselectivity can be influenced by the nature of the substituents. clockss.orgacs.orgmdpi.comuaeh.edu.mxnih.gov

The diastereoselectivity of the Staudinger reaction to form spiro-β-lactams has been shown to be dependent on reaction conditions and the electronic nature of the substituents on both the ketene and the imine. acs.orguaeh.edu.mxnih.gov Computational models can rationalize these observations by calculating the energies of the competing transition states. For instance, an increase in temperature or solvent polarity has been demonstrated to affect the diastereomeric ratio in the synthesis of spirooxindolo-β-lactams, a finding that can be explained through computational analysis of the transition state energetics. acs.org

Investigation of Single Electron Transfer Mechanisms

Single electron transfer (SET) processes represent an alternative mechanistic pathway in many organic reactions, often involving radical intermediates. The investigation of such mechanisms is crucial for understanding and controlling reaction outcomes. In the context of forming azaspiro[3.3]heptane systems, SET pathways could potentially be involved, particularly in radical-mediated cyclization reactions.

While direct computational studies on SET mechanisms for the formation of this compound are not documented, research on related systems provides a framework for understanding such possibilities. For example, computational tools have been developed to study SET-initiated reactions in solution and within enzymes, highlighting the ability to model the formation and reactivity of radical intermediates.

Table 2: Key Computational Observables for Investigating Single Electron Transfer Mechanisms

ObservableDescriptionRelevance to Mechanism
Spin Density Distribution The distribution of unpaired electron spin in a radical intermediate.Helps to identify the location of the radical center and predict the regioselectivity of subsequent reaction steps.
Reaction Energy Profile The calculated energy changes along the reaction coordinate for a proposed radical pathway.Allows for the comparison of the feasibility of a SET pathway versus a concerted or ionic pathway by comparing their respective activation barriers.
SOMO Energy The energy of the Singly Occupied Molecular Orbital in a radical species.Provides information about the reactivity of the radical. Lower SOMO energies generally indicate a more stable radical.
Intermediate Identification The characterization of radical cations or anions as stable intermediates on the potential energy surface.The presence of such intermediates is a strong indicator of a SET mechanism.

Mechanistic studies on amine-enone single electron transfer photochemistry and the computational modeling of SET processes in other contexts demonstrate the power of these theoretical approaches. acs.org For a molecule like this compound, a hypothetical SET pathway could involve the formation of a radical cation on the nitrogen atom, followed by an intramolecular cyclization. Computational analysis would be essential to determine the energetic feasibility of such a pathway compared to the more commonly proposed ionic mechanisms.

Reactivity and Transformational Chemistry of the Azaspiro 3.3 Heptane Core

Chemical Transformations at the Nitrogen Center

The nitrogen atom in the azaspiro[3.3]heptane ring is a key site for synthetic modifications, allowing for the introduction of a wide range of functional groups and molecular scaffolds.

The secondary amine of the azaspiro[3.3]heptane core is readily amenable to N-functionalization reactions, such as alkylation and acylation. These transformations are crucial for building molecular complexity and modulating the physicochemical properties of the resulting compounds. researchgate.net

N-alkylation can be achieved using various alkylating agents. For instance, reaction with alkyl halides or other electrophiles introduces new carbon-based substituents on the nitrogen atom. researchgate.net This method is often employed to synthesize derivatives with specific biological activities or to attach the azaspiro[3.3]heptane motif to larger molecular frameworks. The reaction conditions for N-alkylation are typically mild, and the use of ionic liquids has been shown to facilitate the N-alkylation of similar heterocyclic systems, offering a greener alternative to traditional solvents. rsc.org

N-acylation, the introduction of an acyl group onto the nitrogen atom, is another common transformation. This is typically accomplished by reacting the amine with an acyl chloride or anhydride. Acylation can serve to introduce a variety of functional groups, including those that can participate in further chemical reactions.

The versatility of N-functionalization is highlighted by the synthesis of a diverse library of 3-substituted 1-azaspiro[3.3]heptanes, demonstrating the broad scope of compatible electrophiles, including alkyl halides and ketones. researchgate.net

Table 1: Examples of N-Functionalization Reactions of Azaspiro[3.3]heptane Derivatives
ReactantReagentProductReaction TypeReference
1-Azaspiro[3.3]heptaneAlkyl Halide (Alk-I or Alk-Br)N-Alkyl-1-azaspiro[3.3]heptaneN-Alkylation researchgate.net
1-Azaspiro[3.3]heptaneKetoneN-AdductN-Alkylation (reductive amination implied) researchgate.net
Acridine Ester1,3-Propane SultoneN-Sulfopropyl Acridinium EsterN-Alkylation rsc.org

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the amine functionality. This is achieved through the use of protecting groups. organic-chemistry.org The choice of protecting group is critical and depends on the specific reaction conditions to be employed in subsequent steps.

For the azaspiro[3.3]heptane nitrogen, common amine protecting groups such as tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn) can be utilized. libretexts.org The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is readily removed under acidic conditions. The benzyl group, introduced via benzylation, is often removed by hydrogenolysis. libretexts.org

The use of orthogonal protecting groups allows for the selective deprotection of one functional group in the presence of others, a crucial strategy in complex molecule synthesis. organic-chemistry.org For instance, a Boc-protected amine can be deprotected without affecting a benzyl-protected alcohol.

Trifluoroacetic acid is an effective reagent for the removal of certain protecting groups, providing the corresponding NH-free amine salt which can be purified and used in further derivatization steps. uniba.it

Synthetic Transformations of the Spirocyclic Carbon Framework

Beyond modifications at the nitrogen center, the carbon skeleton of 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane provides opportunities for further functionalization.

The prop-2-en-1-yl (allyl) group is a particularly reactive feature of the molecule. The allylic position is susceptible to a variety of transformations. pressbooks.pub For instance, allylic strain can influence the stereochemical outcome of reactions. wikipedia.org

The double bond of the allyl group can undergo various addition reactions. For example, hydroboration-oxidation can convert the alkene into an alcohol, providing a new site for functionalization. The allylic hydrogens are also reactive towards radical substitution reactions. pressbooks.pub

The development of synthetic routes to install additional functional groups, or "exit vectors," onto the spirocyclic core is of significant interest for creating diverse molecular libraries for drug discovery. acs.orgnih.gov These exit vectors provide points for further chemical modification, allowing for the exploration of a wider chemical space. nih.govresearchgate.net

Methods for creating highly functionalized azaspiro[3.3]heptanes have been developed, enabling the introduction of multiple points of diversity. acs.orgnih.gov This allows for the synthesis of complex molecules with precisely controlled three-dimensional structures.

Ring-Opening Reactions and Skeletal Rearrangements of Azaspiro[3.3]heptanes

The strained four-membered rings of the azaspiro[3.3]heptane core can undergo ring-opening reactions under certain conditions. These reactions can lead to the formation of new, often more complex, molecular architectures.

Applications As Advanced Synthetic Building Blocks and Molecular Scaffolds in Academic Research

Design Principles for Constructing Three-Dimensional Chemical Space

The exploration of three-dimensional (3D) chemical space is a critical objective in modern drug discovery, aiming to move beyond the predominantly flat, aromatic structures that have historically dominated medicinal chemistry. researchgate.net Spirocyclic scaffolds, such as 1-azaspiro[3.3]heptane, are central to this effort due to their inherent structural properties.

Key design principles underpinning their use include:

Increased sp³ Character: The quaternary spirocyclic carbon atom inherently increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. bldpharm.com A higher Fsp³ count is strongly correlated with increased success rates in clinical development, partly because it leads to more complex, 3D-shaped molecules that can achieve more specific interactions with biological targets. bldpharm.com

Structural Rigidity: Unlike flexible aliphatic chains or even conformationally mobile rings like cyclohexane, the spiro[3.3]heptane framework is highly rigid. enamine.netresearchgate.net This rigidity reduces the entropic penalty upon binding to a protein target and ensures that the substituents attached to the core are held in well-defined spatial orientations. enamine.netuniba.it

Escaping "Flatland": The spirocyclic structure provides a definitive escape from molecular planarity. researchgate.net This three-dimensionality can lead to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, while also enabling access to novel binding pockets on protein surfaces that are inaccessible to flatter molecules. bldpharm.comsigmaaldrich.com

The design of building blocks like 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane embodies these principles. The 1-azaspiro[3.3]heptane core provides the rigid 3D framework, while the allyl group serves as a versatile chemical handle for further synthetic elaboration, allowing chemists to project functionality into specific vectors in 3D space. sigmaaldrich.comacs.org

Role in Scaffold Diversity and Complexity Generation

The 1-azaspiro[3.3]heptane scaffold is not merely a rigid spacer but a platform for generating diverse and complex molecular architectures. researchgate.net The concept of "exit vectors"—the specific, fixed directions in which substituents can be placed—is crucial to its utility. sigmaaldrich.comnih.gov

The preparation of highly functionalized azaspiro[3.3]heptanes with multiple, strategically placed exit vectors allows for a modular and systematic exploration of chemical space. acs.org For instance, the allyl group in this compound represents one such vector, which can be readily transformed through a wide array of chemical reactions (e.g., hydroboration, oxidation, metathesis) to introduce new functional groups. The nitrogen atom of the azetidine (B1206935) ring provides another key attachment point. acs.orgresearchgate.net

This ability to controllably add functionality at different points on a rigid 3D core allows for the generation of a wide array of structurally distinct compounds from a single starting scaffold. researchgate.net This process, often referred to as scaffold decoration, is a powerful strategy in medicinal chemistry for optimizing the properties of a lead compound or for building diverse screening libraries. acs.org The inherent complexity and novelty of the bis-spirocyclic framework itself contributes significantly to the innovation of the resulting molecules. researchgate.netacs.org

Development of Novel Compound Libraries for Exploratory Chemical Research

The systematic generation of compound libraries is essential for identifying new hit compounds in drug discovery and for developing chemical probes to study biological systems. targetmol.com Building blocks like this compound are ideal starting points for creating libraries of sp³-rich, 3D-shaped molecules. enamine.netresearchgate.net

Research groups have focused on developing robust synthetic platforms to create collections of bifunctional 3D building blocks based on spirocyclic and fused ring systems. acs.org These efforts aim to produce libraries that exhibit greater structural diversity and three-dimensionality compared to commercially available collections. nih.gov

The development of such libraries involves:

Scaffold Synthesis: Efficient, scalable syntheses of core scaffolds like 1-azaspiro[3.3]heptane and its derivatives are established. nih.govresearchgate.netnih.gov

Modular Elaboration: The scaffolds are designed with orthogonal functional groups (e.g., a protected amine and an alkene) that allow for stepwise and controlled diversification. acs.org

Library Production: Using parallel or automated synthesis techniques, the core scaffolds are reacted with a diverse set of reagents to produce a large library of final compounds. acs.org

These libraries, populated with unique spirocyclic compounds, are then used in high-throughput screening campaigns to identify molecules with desired biological activities, providing starting points for new drug development projects. researchgate.netacs.org

Comparative Analysis with Common Saturated Heterocycles (e.g., Piperidines, Morpholines) Based on Structural Rigidity and Vectorization

The 1-azaspiro[3.3]heptane motif is often proposed as a bioisostere for common saturated heterocycles like piperidine (B6355638) and morpholine. nih.govresearchgate.netnih.gov However, a detailed comparison reveals significant differences in structure, rigidity, and the spatial arrangement of substituents (vectorization).

Vectorization: The most striking difference lies in the geometry and vectorization. Replacing a piperidine ring with a 1-azaspiro[3.3]heptane core results in a distinct "twist" in the orientation of the termini. nih.gov The vectors pointing from the nitrogen atom and the substituent at the 3-position are different from the typical 1,3- or 1,4-disubstituted patterns in a cyclohexane-like chair. This geometric alteration can be advantageous for exploring new binding interactions but also means that azaspiro[3.3]heptanes are not always suitable drop-in replacements for piperidines or morpholines, especially when the heterocycle is embedded within a larger molecule rather than serving as a terminal group. researchgate.netnih.gov

Table 1: Comparative Analysis of Heterocyclic Scaffolds

This table provides a comparative overview of key properties for 1-Azaspiro[3.3]heptane, Piperidine, and Morpholine, highlighting their differences in structure and physicochemical characteristics relevant to medicinal chemistry.

Property1-Azaspiro[3.3]heptanePiperidineMorpholine
Molecular Rigidity High, conformationally restrictedModerate, exists in chair equilibriumModerate, exists in chair equilibrium
3D Geometry Rigid spirocyclic, distinct 90° twist between rings nih.govFlexible chair conformationFlexible chair conformation
Exit Vector Orientation Fixed and well-defined uniba.itsigmaaldrich.comDependent on axial/equatorial positionDependent on axial/equatorial position
Lipophilicity (logD) Generally lower than piperidine analogues (for C-linked) due to increased basicity nih.govresearchgate.netBaselineGenerally lower than piperidine due to oxygen atom
Suitability as Bioisostere Can act as a bioisostere, but significant geometric changes must be considered nih.govnih.govStandard saturated N-heterocycleStandard saturated heterocycle

Future Research Directions in Azaspiro 3.3 Heptane Chemistry

Development of Novel Catalytic and Sustainable Synthetic Routes

Current methods for constructing the azaspiro[3.3]heptane core often rely on multi-step sequences that can be resource-intensive. For instance, a common route to 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition to form a spirocyclic β-lactam, which is then reduced using reagents like alane. medchemexpress.comnih.govresearchgate.net While effective, these pathways present opportunities for improvement in terms of efficiency and sustainability.

Future work must prioritize the development of novel catalytic systems that can construct the spirocyclic core in a single step or through elegant cascade reactions. Research into metal-catalyzed allene (B1206475) cycloisomerization or photoredox catalysis could unveil new pathways that operate under milder conditions and with greater atom economy. acs.orgaalto.fi Furthermore, the principles of green chemistry should guide the development of new routes. This includes employing flow chemistry, which can enhance safety, scalability, and reaction control, as demonstrated in the synthesis of related strained spirocycles like 1-oxa-2,6-diazaspiro[3.3]heptane. uniba.itresearchgate.net The use of biocatalysis, perhaps in combination with metal catalysis, could also lead to highly enantioselective and sustainable syntheses. aalto.fi

Azaspiro[3.3]heptane TypeKey Synthetic StrategyReagents/ConditionsReference
1-Azaspiro[3.3]heptane[2+2] Cycloaddition & Reduction1) Graf's isocyanate (ClO₂S-NCO), thermal; 2) Alane (AlH₃) medchemexpress.comnih.gov
2,6-Diazaspiro[3.3]heptaneReductive Amination & Cyclization1) NaBH(OAc)₃; 2) t-BuOK, 70°C thieme-connect.de
1-Oxa-2,6-diazaspiro[3.3]heptaneFlow-Assisted SpirocyclizationFlow reactor, Boc₂O-induced cyclization uniba.itresearchgate.net
Substituted 2-Oxa-6-azaspiro[3.3]heptaneBase-Mediated CyclizationKOH, Ethanol, Reflux researchgate.net

Application of Machine Learning and AI in Scaffold Design and Synthesis Planning

Exploration of New Reactivity Modes and Cascade Processes

Expanding the synthetic utility of the azaspiro[3.3]heptane scaffold requires moving beyond simple N-functionalization and exploring novel reactivity modes. The inherent ring strain of the two fused four-membered rings is a latent asset that can be harnessed for creative synthetic transformations. Strain-release reactions, for example, could provide access to more complex and diverse molecular architectures that are otherwise difficult to synthesize. acs.orguniba.it

A significant area for future research is the design of cascade reactions that build molecular complexity in a single, efficient operation. aalto.fi Combining biocatalysis and metal catalysis in one-pot processes is a particularly promising strategy. aalto.fi For instance, a lipase (B570770) could perform a kinetic resolution on a racemic azaspiro[3.3]heptane intermediate, followed by a metal-catalyzed cross-coupling or cyclization event, all within the same reaction vessel. aalto.fi Such tandem processes dramatically improve efficiency by eliminating intermediate workup and purification steps, leading to higher yields and less waste. aalto.fi Developing catalysts and reaction conditions that are mutually compatible will be a key challenge in this endeavor.

Integration with Automated Synthesis and High-Throughput Experimentation

The ultimate goal is to create a closed-loop system where AI designs novel target molecules, predicts their synthetic routes, and then transfers those instructions to a robotic platform for automated execution. nih.gov The reaction outcomes would be analyzed by HTE screening techniques, and the data would be fed back into the AI model to refine its predictions for the next iteration. nih.gov Software platforms designed to manage HTE data are already making this workflow more accessible. nih.gov Applying this integrated approach to the azaspiro[3.3]heptane family would dramatically accelerate the pace of discovery, enabling the rapid generation of large libraries for biological screening and the swift optimization of synthetic routes for promising lead candidates. nih.govnih.gov

Q & A

Q. What are the key synthetic strategies for preparing 3-(prop-2-en-1-yl)-1-azaspiro[3.3]heptane, and how do they compare in scalability and stereochemical control?

  • Methodological Answer : Two primary routes are established:
  • Mykhailiuk’s [2+2] Cycloaddition : Reacts methylenecyclobutanes with chlorosulfonyl isocyanate (ClO2SNCO) to form β-lactam intermediates, followed by reduction (e.g., using alane) to yield the spirocycle. Yields range from 42–89%, but diastereomer ratios (1:1 to 1:1.7) require resolution .
  • Carreira’s Approach : Starts with cyclobutanone via Wittig olefination and aza-Michael addition. This 5-step sequence achieves 72% yield over two critical steps (reduction and Appel reaction) but requires careful purification .
    Comparison :
MethodStepsYieldDiastereomer ControlScalability
Mykhailiuk [2+2]3–442–89%Moderate (1:1–1:1.7)High
Carreira (Wittig/Aza)572%High (single product)Moderate

Q. How is X-ray crystallography applied to confirm the structure of 1-azaspiro[3.3]heptane derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:
  • Data collection at high resolution (≤1.0 Å) to resolve spirocyclic geometry.
  • Twinning analysis for crystals with possible disorder.
  • Hydrogen placement via SHELXPRO for protonation state validation .

Advanced Research Questions

Q. How can researchers address diastereoselectivity challenges during the [2+2] cycloaddition step in Mykhailiuk’s synthesis?

  • Methodological Answer :
  • Reaction Optimization : Adjust temperature (e.g., thermal vs. photochemical conditions) to favor one transition state.
  • Catalysis : Explore Lewis acids (e.g., TiCl4) to stabilize specific intermediates.
  • Post-Reaction Resolution : Use chiral chromatography or crystallization of β-lactam intermediates before reduction .

Q. What evidence supports 1-azaspiro[3.3]heptane as a metabolically stable piperidine bioisostere?

  • Methodological Answer :
  • In Vitro Stability : Comparative studies show 1-azaspiro[3.3]heptane has 2–3× higher metabolic stability in liver microsomes than piperidine, attributed to reduced CYP450 oxidation at the sp³-hybridized nitrogen .
  • Case Study : Replacing piperidine in bupivacaine with 1-azaspiro[3.3]heptane retained anesthetic activity (EC50 ~0.8 µM) while improving half-life (t1/2 = 4.2 h vs. 2.1 h for piperidine analog) .

Q. How do structural modifications at the 3-position of 1-azaspiro[3.3]heptane impact binding affinity in PARP inhibitors?

  • Methodological Answer :
  • Derivatization : Introduce substituents via nucleophilic substitution (e.g., alkylation, fluorination) or cross-coupling (e.g., Suzuki-Miyaura).
  • SAR Findings :
  • 3-Allyl Group (prop-2-en-1-yl): Enhances hydrophobic interactions in PARP1’s NAD+ binding pocket (Ki = 12 nM vs. 45 nM for unsubstituted analog).
  • 3-Carboxylic Acid : Reduces cell permeability (logP = -0.3) but improves water solubility (>10 mg/mL) for prodrug development .

Data Contradiction Analysis

Q. Why do different synthesis routes yield conflicting diastereomer ratios for 1-azaspiro[3.3]heptane derivatives?

  • Methodological Answer :
  • Mykhailiuk’s Method : The [2+2] cycloaddition’s radical or stepwise mechanism may produce variable stereochemistry depending on substituent electronic effects (e.g., electron-withdrawing groups favor endo transition states).
  • Carreira’s Approach : Rigid spirocyclic intermediates minimize stereochemical ambiguity.
    Resolution : Use DFT calculations to predict transition-state preferences and guide substrate design .

Methodological Tables

Q. Table 1: Physicochemical Properties of 1-Azaspiro[3.3]heptane vs. Piperidine

Property1-Azaspiro[3.3]heptanePiperidine
logP1.2 ± 0.31.5 ± 0.2
Solubility (mg/mL, H2O)25.418.7
Metabolic Stability (t1/2)4.2 h2.1 h
pKa (amine)8.910.6
Data sourced from comparative studies .

Q. Table 2: Functionalization Strategies for 1-Azaspiro[3.3]heptane

PositionReaction TypeExample ProductApplication
3Allylation3-(prop-2-en-1-yl) derivativePARP inhibitors
1Boc Protection/Deprotectiontert-butyl carbamateProdrug synthesis
2Oxidation to Lactam1-azaspiro[3.3]heptan-2-oneβ-lactam analogs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.